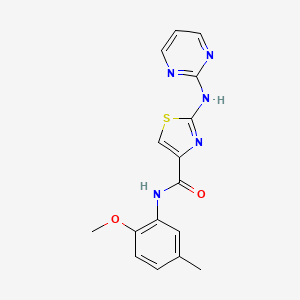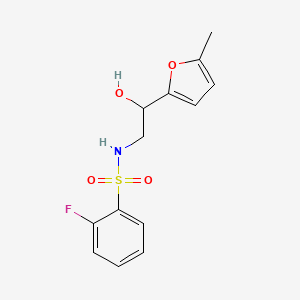![molecular formula C23H14BrClN2O4 B2772570 N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 392290-22-1](/img/structure/B2772570.png)
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step carefully designed and optimized. The synthesis is usually described in the methods section of a research paper .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound is studied by performing various chemical reactions. The results of these reactions can provide insights into the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques .科学的研究の応用
Anticonvulsant and Antidepressant Activity
This compound has been explored for its potential anticonvulsant and antidepressant activities. In studies, various derivatives of this compound demonstrated significant effects in reducing immobility times in mice, which is a measure used in antidepressant activity testing. Additionally, these compounds showed protective effects against seizures induced by pentylenetetrazole, a chemical used in anticonvulsant testing. These findings suggest a promising avenue for developing new treatments for neurological disorders (Xie, Tang, Pan, & Guan, 2013).
Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted synthesis, have been employed to create derivatives of this compound. These methods offer efficient and rapid production of the compound, which is crucial for drug development and research (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Inflammatory Evaluation
There is research indicating the potential anti-inflammatory properties of derivatives of this compound. Studies have evaluated its effectiveness in in-vitro and in-vivo models, showing promising results in reducing inflammation (Nikalje, Hirani, & Nawle, 2015). This points to its potential application in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound's derivatives with biological targets. These studies help in predicting the binding affinity and mode of action, which are crucial for drug design and development (Nikalje, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrClN2O4/c24-18-10-9-13(11-17(18)21(29)16-7-3-4-8-19(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXJHBOCJGBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)
![2-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2772493.png)


![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2772497.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)